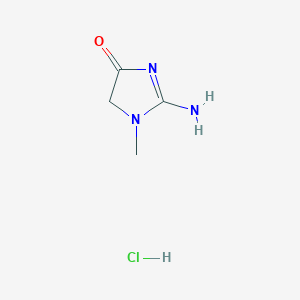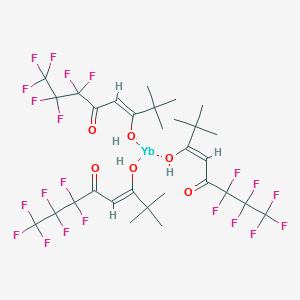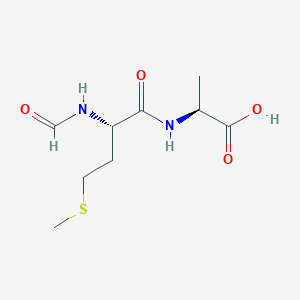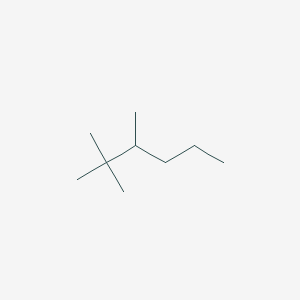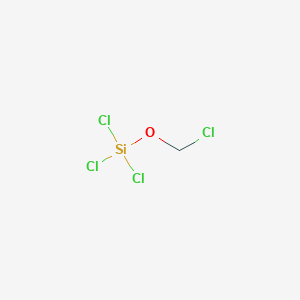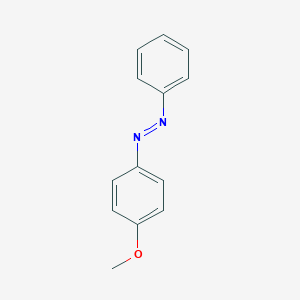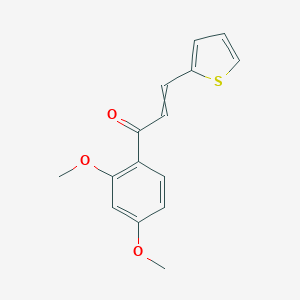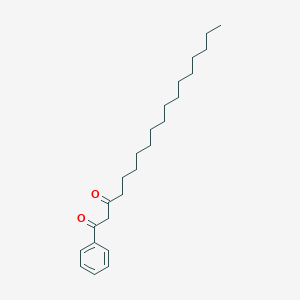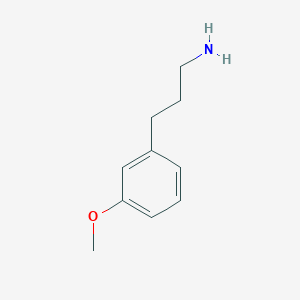![molecular formula C18H18O7 B097670 [(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate CAS No. 17550-38-8](/img/structure/B97670.png)
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate
Overview
Description
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate is a naturally occurring cyclohexane epoxide, belonging to a small family of heavily oxygenated cyclohexane derivatives. It has attracted significant attention from natural product and synthetic chemists due to its unusual structure, biogenesis, and biological activity . This compound exhibits interesting biological properties, including tumor-inhibitory, antileukemic, and antibiotic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: [(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate can be synthesized through various methods. One common approach involves the oxidation of alkenes with peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA) or peroxyacetic acid . The mechanism involves the addition of an oxygen atom to an alkene, resulting in the formation of an epoxide ring . Another method involves the use of cyclohexadiene-trans-diols as starting materials, followed by regio- and stereoselective epoxidation .
Industrial Production Methods: Industrial production of senepoxide typically involves the catalytic oxidation of ethylene by air, resulting in the formation of ethylene oxide, which can then be further processed to obtain senepoxide .
Chemical Reactions Analysis
Types of Reactions: [(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form other epoxide derivatives.
Reduction: Reduction reactions can convert senepoxide into different cyclohexane derivatives.
Substitution: this compound can undergo substitution reactions, where one of the oxygen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids (e.g., MCPBA, peroxyacetic acid) are commonly used for oxidation reactions.
Reduction: Reductive rearrangement using trimethyl phosphite in benzene is a common method.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of other epoxide derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted epoxides.
Scientific Research Applications
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other cyclohexane epoxides and derivatives.
Medicine: Potential use in cancer treatment due to its tumor-inhibitory properties.
Industry: Used in the production of various chemical compounds and materials.
Mechanism of Action
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate is part of a family of cyclohexane epoxides, which includes compounds such as crotepoxide, boesenoxide, and pipoxide acetate . Compared to these compounds, senepoxide is unique due to its specific biological activities and structural features. For example, crotepoxide and boesenoxide also exhibit tumor-inhibitory activity, but senepoxide has shown distinct antileukemic and antibiotic properties .
Comparison with Similar Compounds
- Crotepoxide
- Boesenoxide
- Pipoxide acetate
- β-[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate
- Tingtanoxide
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate’s unique combination of biological activities and structural features makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
17550-38-8 |
|---|---|
Molecular Formula |
C18H18O7 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate |
InChI |
InChI=1S/C18H18O7/c1-11(19)23-14-8-9-15-18(25-15,16(14)24-12(2)20)10-22-17(21)13-6-4-3-5-7-13/h3-9,14-16H,10H2,1-2H3/t14-,15+,16+,18+/m1/s1 |
InChI Key |
WJYFLYDUGXWVMP-CVYDXHPNSA-N |
SMILES |
CC(=O)OC1C=CC2C(C1OC(=O)C)(O2)COC(=O)C3=CC=CC=C3 |
Isomeric SMILES |
CC(=O)O[C@@H]1C=C[C@H]2[C@@]([C@H]1OC(=O)C)(O2)COC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1C=CC2C(C1OC(=O)C)(O2)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


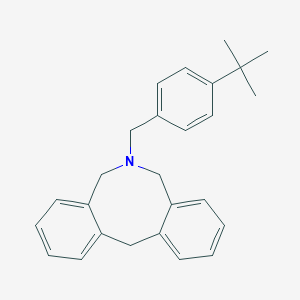
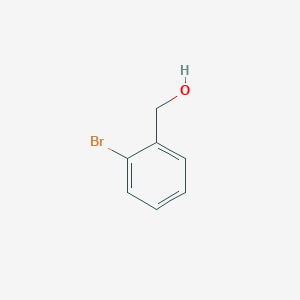
![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)
